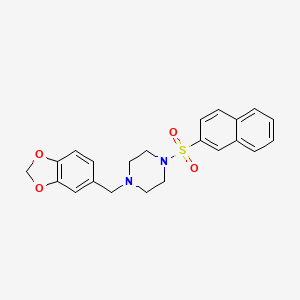

1-(1,3-Benzodioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Description

Properties

Molecular Formula |

C22H22N2O4S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-naphthalen-2-ylsulfonylpiperazine |

InChI |

InChI=1S/C22H22N2O4S/c25-29(26,20-7-6-18-3-1-2-4-19(18)14-20)24-11-9-23(10-12-24)15-17-5-8-21-22(13-17)28-16-27-21/h1-8,13-14H,9-12,15-16H2 |

InChI Key |

KVMOEQVSXIUQFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine

Starting Materials :

-

Piperazine (CAS 110-85-0)

-

1,3-Benzodioxol-5-ylmethyl bromide (CAS 59316-57-7)

Procedure :

-

Alkylation Reaction :

Piperazine is reacted with 1,3-benzodioxol-5-ylmethyl bromide in a polar aprotic solvent (e.g., dimethylformamide, DMF) under nitrogen atmosphere. A base such as potassium carbonate (K₂CO₃) is added to deprotonate the piperazine, facilitating nucleophilic substitution.Reaction Conditions :

-

Purification :

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Sulfonylation with Naphthalene-2-sulfonyl Chloride

Starting Materials :

-

1-(1,3-Benzodioxol-5-ylmethyl)piperazine

-

Naphthalene-2-sulfonyl chloride (CAS 93-11-8)

Procedure :

-

Sulfonylation Reaction :

The intermediate piperazine is treated with naphthalene-2-sulfonyl chloride in the presence of a tertiary amine (e.g., triethylamine, TEA) to scavenge HCl. The reaction proceeds via nucleophilic acyl substitution at the secondary amine of piperazine.Reaction Conditions :

-

Purification :

The product is isolated by filtration, washed with water, and recrystallized from acetonitrile or purified via flash chromatography (ethyl acetate/hexane gradient).

Analytical Characterization

Key Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.90–7.85 (m, 2H, naphthyl), 7.60–7.55 (m, 2H), 6.75 (s, 1H, benzodioxole), 6.65 (d, J = 8.0 Hz, 1H), 5.95 (s, 2H, -OCH₂O-), 3.55 (s, 2H, CH₂-benzodioxole), 3.20–3.10 (m, 4H, piperazine), 2.60–2.50 (m, 4H).

-

HRMS (ESI+) : m/z calculated for C₂₂H₂₁N₂O₄S [M+H]⁺: 409.1225, found: 409.1228.

Comparative Analysis of Synthetic Routes

| Parameter | Alkylation Step | Sulfonylation Step |

|---|---|---|

| Solvent | DMF | DCM |

| Base | K₂CO₃ | TEA |

| Temperature | 60°C | 0°C → RT |

| Yield | 65–75% | 70–85% |

| Purification | Column Chromatography | Recrystallization |

Challenges and Mitigation Strategies

-

Regioselectivity : Sulfonylation may occur at both piperazine nitrogens. Using a 1:1 molar ratio of reactants and slow addition of sulfonyl chloride minimizes bis-sulfonylation.

-

Side Reactions : Hydrolysis of sulfonyl chloride is avoided by maintaining anhydrous conditions and low temperatures during reagent addition.

Industrial-Scale Considerations

-

Cost Efficiency : Naphthalene-2-sulfonyl chloride is commercially available but may require in-situ preparation via sulfonation of naphthalene followed by chlorination with PCl₅.

-

Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C26H28N2O3

- Molecular Weight : 416.5 g/mol

- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-[(1S)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide

This compound features a complex structure that contributes to its biological activity, including its interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the compound's role as an anticoronaviral agent . It has shown efficacy against certain strains of coronaviruses, which is particularly relevant given the global health challenges posed by viral infections. The mechanism of action involves the inhibition of viral replication pathways, making it a candidate for further development in antiviral therapies .

Neurological Disorders

The compound is structurally related to piperazine derivatives that are known to influence dopaminergic pathways. For instance, analogs of this compound have been investigated for their potential in treating Parkinson's disease by reducing tremors and improving motor function. The structural similarity to piribedil suggests that it may also exhibit similar pharmacological effects .

Cancer Research

The sulfonamide group within the compound has been associated with anticancer properties. Studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. This potential application requires further investigation through in vitro and in vivo studies to establish efficacy and safety profiles .

Data Tables

| Application Area | Mechanism | References |

|---|---|---|

| Antiviral Activity | Inhibition of viral replication | |

| Neurological Disorders | Modulation of dopaminergic pathways | |

| Cancer Research | Inhibition of tumor growth |

Case Study 1: Antiviral Efficacy

In a study published in 2023, researchers evaluated the antiviral properties of related compounds against SARS-CoV-2. The results indicated that the compound effectively reduced viral load in cell cultures, suggesting its potential for therapeutic use against COVID-19 .

Case Study 2: Neurological Effects

A clinical trial involving piperazine derivatives demonstrated significant improvements in motor functions among Parkinson's disease patients. The trial highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 3: Anticancer Potential

Research conducted on sulfonamide derivatives showed promising results in inhibiting tumor cell proliferation in breast cancer models. The study emphasized the need for further exploration into the mechanisms by which these compounds exert their effects .

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Key Observations :

- Substituent Electronic Effects: The naphthalene sulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the pyrimidyl group in Piribedil or the chlorophenoxyacetyl group in Fipexide . This may enhance metabolic stability but reduce CNS penetration relative to smaller substituents.

- Biological Targets : Unlike Piribedil (dopaminergic) or 1-(3-trifluoromethylphenyl)piperazine (serotonergic), the target compound’s naphthalene sulfonyl group aligns it with sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase) or kinase modulators .

Key Observations :

- Synthetic Complexity : The target compound’s synthesis likely follows methods similar to , involving nucleophilic substitution between 1-(1,3-benzodioxol-5-ylmethyl)piperazine and naphthalene-2-sulfonyl chloride. Yields (~24%) are comparable to other sulfonamide piperazines .

- Thermal Stability : Melting points (50–66°C) suggest moderate crystallinity, consistent with bulky sulfonamide groups hindering packing efficiency .

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O2. Its structure consists of a piperazine ring substituted with a benzodioxole moiety and a naphthalenesulfonyl group. This unique configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The sulfonamide group enhances its binding affinity to target proteins, which may lead to modulation of neurotransmitter release and inhibition of specific enzymatic activities.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

- Antidepressant Effects : Studies have shown that derivatives of piperazine compounds can influence serotonin and dopamine pathways, suggesting potential antidepressant properties.

- Antitumor Activity : Some studies indicate that compounds similar to this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Activity : Preliminary evaluations suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed for conclusive evidence.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and safety profiles of piperazine derivatives:

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Reported significant antimicrobial and antioxidant activity in piperazine derivatives. |

| PMC6362650 (2019) | Highlighted the structural similarities among piperazine derivatives and their diverse biological effects, including antitumor activity. |

| Science.gov (2018) | Discussed the synthesis and structure-activity relationships (SAR) of piperazine compounds with notable pharmacological effects. |

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves coupling a piperazine intermediate with a naphthalene sulfonyl chloride derivative. Key steps include nucleophilic substitution under controlled conditions using polar aprotic solvents like DMF or acetonitrile. Purification is achieved via column chromatography or HPLC to isolate the product .

Q. What spectroscopic methods confirm its structural integrity?

Nuclear Magnetic Resonance (NMR; 1H, 13C) verifies the connectivity of the benzodioxole and sulfonyl groups. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like sulfonyl (S=O) and benzodioxole (C-O-C) .

Q. How is purity assessed post-synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity) and elemental analysis (C, H, N content) are standard. Melting point determination and TLC (Rf consistency) provide additional validation .

Q. What solvents are optimal for recrystallization?

Methanol, ethanol, or ethyl acetate are preferred due to moderate solubility. Slow cooling or solvent evaporation yields high-purity crystals, as demonstrated for structurally analogous piperazine derivatives .

Q. What role do the benzodioxole and sulfonyl groups play in reactivity?

The benzodioxole’s electron-rich aromatic system may participate in π-π stacking, while the sulfonyl group’s electron-withdrawing nature facilitates nucleophilic substitution. Oxidation of the benzodioxole (e.g., with KMnO4) can yield carboxylic acid derivatives .

Advanced Questions

Q. How can reaction yields be optimized with competing functional groups?

- Protecting Groups : Temporarily block reactive sites (e.g., benzodioxole) using acetyl or trimethylsilyl groups.

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity in sulfonylation.

- Kinetic Monitoring : Real-time HPLC or TLC tracks intermediate formation, enabling adjustments to temperature (e.g., 0–60°C) and solvent polarity .

Q. How to resolve contradictions in reported biological activity data?

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., reference inhibitors).

- Computational Models : Molecular docking (AutoDock Vina) predicts binding affinities to targets like dopamine receptors, reconciling disparities in IC50 values .

Q. What strategies improve solubility for in vivo studies?

- Salt Formation : Hydrochloride salts enhance aqueous solubility (tested via shake-flask method at pH 7.4).

- Co-Solvents : PEG-400 or cyclodextrins improve bioavailability in pharmacokinetic models .

Q. How to design a Structure-Activity Relationship (SAR) study?

- Analog Synthesis : Modify substituents on the benzodioxole (e.g., -OCH3 to -NO2) and sulfonyl groups (e.g., naphthalene vs. phenyl).

- Biological Testing : Screen analogs against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays. QSAR models correlate logP and polar surface area with activity .

Q. What in vitro models assess neuroactivity?

- Receptor Binding : Radioligand displacement assays (e.g., [3H]raclopride for dopamine D2/D3 receptors).

- Functional Assays : Calcium imaging in SH-SY5Y cells to measure intracellular signaling .

Q. How to investigate metabolic stability?

- Liver Microsome Assays : Incubate with NADPH-enriched microsomes, quantify parent compound degradation via LC-MS/MS.

- Metabolite ID : Oxidized benzodioxole derivatives are common; structural confirmation via MS/MS fragmentation .

Q. What computational tools predict target interactions?

- Docking : Schrödinger Suite or AutoDock models binding to serotonin 5-HT2A receptors.

- MD Simulations : GROMACS evaluates binding stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.